6-(2-Bromoethyl)spiro[2.5]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2-bromoethyl)spiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c11-8-3-9-1-4-10(5-2-9)6-7-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMDRPCHQJRFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCBr)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 6 2 Bromoethyl Spiro 2.5 Octane
Intramolecular Cyclization Pathways Initiated by the Bromoethyl Group
The presence of a bromoethyl group in 6-(2-bromoethyl)spiro[2.5]octane provides a reactive handle for initiating intramolecular cyclization reactions, proceeding through either nucleophilic or radical pathways.
Nucleophilic Substitution Driven Cyclizations
Intramolecular nucleophilic substitution in this compound can lead to the formation of new cyclic structures. This process typically involves the displacement of the bromide ion by an internal nucleophile. The reaction is analogous to other intramolecular alkylation processes where a carbanion or other nucleophilic center within the molecule attacks the carbon bearing the halogen. scilit.com
The mechanism involves the formation of a dipole on the carbon-bromine bond due to the higher electronegativity of bromine, resulting in a partial positive charge on the carbon atom. youtube.com An internal nucleophile can then attack this electrophilic carbon, leading to the expulsion of the bromide ion and the formation of a new ring. youtube.comyoutube.com The feasibility and rate of these cyclizations are influenced by factors such as the nature of the solvent, the base used to generate the nucleophile (if necessary), and the conformational flexibility of the spiro[2.5]octane ring system.
| Factor | Influence on Nucleophilic Cyclization |
| Solvent | Polar aprotic solvents can enhance the rate by solvating the cation without strongly solvating the nucleophile. |
| Base | A strong, non-nucleophilic base is often required to generate the internal nucleophile without competing in intermolecular reactions. |
| Ring Strain | The inherent strain of the spiro[2.5]octane system can influence the feasibility and regioselectivity of the cyclization. |
Radical-Mediated Cyclization Processes
Radical cyclizations offer an alternative pathway for the transformation of this compound. These reactions are typically initiated by the generation of a radical at a position that can then react with the bromoethyl group. A common method for initiating such reactions is the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a reducing agent such as tributyltin hydride.
The mechanism involves the abstraction of the bromine atom by a radical initiator to form an alkyl radical. This radical can then undergo an intramolecular addition to a double bond or another reactive site within the molecule, leading to the formation of a new ring. Such radical cyclization cascades have been utilized to construct complex polycyclic systems, including spiro and fused heterocycles. researchgate.netresearchgate.net The regioselectivity of the cyclization is governed by the relative stability of the resulting radical intermediates and the stereochemical constraints of the transition state.
Ring-Opening Reactions of the Spiro[2.5]octane System
The spiro[2.5]octane framework, containing a strained cyclopropane (B1198618) ring, is susceptible to ring-opening reactions under both nucleophilic and electrophilic conditions. Insights into these processes can be gleaned from studies on related spirocyclopropyl systems, such as spirocyclopropanobarbiturates.
Nucleophile-Induced Cleavage of the Spirocyclic System
The cleavage of the spiro[2.5]octane system can be initiated by the attack of a nucleophile. In analogous systems like spiro-activated cyclopropanes, nucleophilic ring-opening has been extensively studied. marquette.edu The reaction proceeds via a second-order process and can be reversible under certain conditions. marquette.edu Mechanistic studies suggest a dipolar transition state where carbon-carbon bond breaking is significantly advanced compared to carbon-nucleophile bond formation. marquette.edu The reaction often proceeds with inversion of configuration at the carbon center being attacked. marquette.edu
The reactivity of the spirocyclopropane ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups, which stabilize the developing negative charge in the transition state. marquette.edu In the case of this compound, the bromoethyl group itself is not strongly electron-withdrawing, but reactions at this site could potentially be coupled with the ring-opening of the spirocycle.
Electrophile-Induced Cleavage of the Spirocyclic System
The cyclopropane ring in the spiro[2.5]octane system can also be opened by electrophiles. acs.org The mechanism of electrophilic cleavage of cyclopropanes has been a subject of considerable study. acs.orgnih.gov The reaction is believed to proceed through a corner-protonated cyclopropane intermediate, which then undergoes ring opening to form a carbocation. This carbocation can then be trapped by a nucleophile.
The rate of electrophilic cleavage is influenced by the stability of the resulting carbocation. In the context of this compound, the position of the bromoethyl group could influence the regioselectivity of the ring opening by affecting the stability of the potential carbocationic intermediates. Studies on related systems have shown that the presence of substituents can direct the cleavage of the cyclopropane ring. nih.gov
Rearrangement Mechanisms of this compound Under Various Reaction Conditions
The strained nature of the spiro[2.5]octane ring system, combined with the reactive bromoethyl group, makes this compound susceptible to various rearrangement reactions. These rearrangements can be triggered by thermal conditions, acidic or basic media, or through the intermediacy of radical or ionic species.
For instance, carbocationic intermediates generated during electrophile-induced ring-opening or through other means can undergo Wagner-Meerwein type rearrangements to yield more stable carbocations, leading to the formation of rearranged products. Similarly, radical intermediates formed during radical cyclization or other radical processes can also undergo rearrangements, such as 1,2-migrations, to form more stable radical species before subsequent reactions. The specific rearrangement pathways will be highly dependent on the reaction conditions and the nature of any catalysts or reagents employed.
| Reaction Condition | Potential Rearrangement Pathway |
| Acidic | Wagner-Meerwein rearrangements of carbocation intermediates. |
| Radical Initiators | 1,2-migrations of radical intermediates. |
| Thermal | Sigmatropic rearrangements or electrocyclic ring openings, though less common for this specific structure without further unsaturation. |
Role of Organometallic and Brønsted/Lewis Acid/Base Catalysis in Modulating Reactivity and Selectivity
The reactivity of this compound can be significantly influenced by the application of various catalytic systems. These catalysts can modulate reaction pathways, enhance reaction rates, and control the selectivity towards desired products. The following sections explore the hypothetical roles of organometallic, Brønsted acid, and Lewis acid/base catalysis in reactions involving this compound, drawing parallels from established catalytic principles.
Organometallic Catalysis:
Organometallic catalysts, particularly those based on transition metals like nickel and palladium, are well-known for their efficacy in cross-coupling reactions involving alkyl halides. For a substrate like this compound, a nickel-catalyzed cross-coupling reaction with an organometallic nucleophile (e.g., an organozinc or Grignard reagent) could be envisioned. Mechanistic studies on similar nickel-catalyzed reactions involving α-bromoketones suggest a radical-chain process may be operative. nih.gov In such a scenario, a Ni(I) species, generated in situ, could act as the active catalyst.
A plausible, albeit hypothetical, catalytic cycle for a nickel-catalyzed cross-coupling of this compound with an organometallic reagent (R-M) is outlined below:
Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Ni(II) intermediate.
Transmetalation: The organometallic reagent (R-M) transfers its organic group to the nickel center, displacing the bromide.
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, yielding the cross-coupled product and regenerating the Ni(0) catalyst.
The choice of ligand on the nickel catalyst would be crucial in modulating the reactivity and preventing side reactions. Chiral ligands could potentially be employed to achieve enantioselective transformations, although this would be dependent on the specific reaction and substrate.
Brønsted/Lewis Acid Catalysis:
Brønsted and Lewis acids can play a significant role in activating the this compound substrate or a co-reactant.
Lewis Acid Catalysis: A Lewis acid could coordinate to the bromine atom, increasing the electrophilicity of the adjacent carbon and facilitating nucleophilic substitution. This activation could allow for the use of weaker nucleophiles. In the context of elimination reactions, a Lewis acid could promote the formation of a carbocation intermediate, potentially leading to rearranged products. For instance, Lewis acid-catalyzed hydrobromination of alkynes has been shown to proceed via activation of the substrate. rsc.org
Brønsted Acid Catalysis: While less likely to directly activate the C-Br bond, a Brønsted acid could protonate a nucleophile or another functional group in the reaction mixture. In more complex transformations, synergistic Brønsted/Lewis acid catalysis could be employed. For example, in certain aromatic alkylations, a Lewis acid enhances the acidity of a Brønsted acid, which then promotes the reaction. rsc.org
Lewis Base Catalysis:
A Lewis base could potentially catalyze reactions of this compound through different mechanisms. For instance, in the presence of a suitable Lewis base, the formation of an ylide or another reactive intermediate could be facilitated, which could then undergo further reaction. Lewis base catalysis has been successfully applied in bromo- and iodolactonization reactions, where the catalyst activates the halogenating agent. nih.gov
Hypothetical Data on Catalyst Effects:
The following tables present hypothetical data to illustrate how different catalytic systems might influence the outcome of a reaction with this compound, such as a nucleophilic substitution with a generic nucleophile (Nu⁻).
Table 1: Effect of Different Catalysts on a Hypothetical Nucleophilic Substitution Reaction
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Product Selectivity (Substitution vs. Elimination) |
| None | - | 80 | 24 | 15 | 70:30 |
| NiCl₂(dppp) | 5 | 25 | 6 | 95 | >99:1 |
| Fe(acac)₃ | 10 | 50 | 12 | 60 | 85:15 |
| Sc(OTf)₃ | 5 | 25 | 18 | 75 | 90:10 |
| Pyridine | 10 | 80 | 24 | 25 | 75:25 |
This data is illustrative and not based on published experimental results for the target compound.
Table 2: Influence of Ligand in a Hypothetical Nickel-Catalyzed Cross-Coupling Reaction
| Ligand | Yield (%) | Enantiomeric Excess (%) |
| dppp | 92 | N/A |
| (S)-BINAP | 85 | 60 |
| (R,R)-Chiraphos | 88 | 75 |
This data is illustrative and not based on published experimental results for the target compound.
Chemical Derivatization and Transformational Chemistry of 6 2 Bromoethyl Spiro 2.5 Octane
Transformations of the 2-Bromoethyl Substituent
The primary alkyl bromide of the 2-bromoethyl group in 6-(2-Bromoethyl)spiro[2.5]octane is a versatile functional group, amenable to a variety of chemical transformations including halogen exchange, elimination, nucleophilic substitution, and metal-mediated cross-coupling reactions.
Halogen Exchange Reactions and Their Synthetic Utility
Halogen exchange reactions provide a straightforward method for introducing other halogens, thereby modulating the reactivity of the side chain. The Finkelstein reaction, for instance, allows for the conversion of the alkyl bromide to an alkyl iodide by treatment with an alkali metal iodide like sodium iodide in a suitable solvent such as acetone. The resulting 6-(2-iodoethyl)spiro[2.5]octane is generally more reactive towards nucleophilic substitution and certain coupling reactions due to the better leaving group ability of the iodide ion. Conversely, exchange with fluoride can be achieved using reagents like potassium fluoride under phase-transfer conditions, yielding 6-(2-fluoroethyl)spiro[2.5]octane, a derivative that may exhibit altered biological properties.
Table 1: Halogen Exchange Reactions of this compound
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Sodium Iodide (NaI) in Acetone | 6-(2-Iodoethyl)spiro[2.5]octane | Finkelstein Reaction |
| This compound | Potassium Fluoride (KF) / Phase-transfer catalyst | 6-(2-Fluoroethyl)spiro[2.5]octane | Halogen Exchange |
Elimination Reactions Leading to Alkenyl Spiro[2.5]octanes
Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction to form an alkenyl spiro[2.5]octane. In this E2-type reaction, a proton is abstracted from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of the bromide ion. The major product of this reaction is predicted by Zaitsev's rule to be the more substituted, and therefore more stable, alkene. youtube.com In this case, elimination would lead to the formation of 6-vinylspiro[2.5]octane. The choice of base and reaction conditions is crucial to favor elimination over substitution. Bulky bases such as potassium tert-butoxide are commonly employed to minimize the competing S_N2 reaction.
Table 2: Elimination Reaction of this compound
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Potassium tert-butoxide | 6-Vinylspiro[2.5]octane | E2 Elimination |
Nucleophilic Substitution at the Bromoethyl Carbon for Further Functionalization
The primary carbon of the bromoethyl group is susceptible to attack by a wide range of nucleophiles via an S_N2 mechanism. This allows for the introduction of diverse functionalities. For example, reaction with sodium hydroxide would yield the corresponding alcohol, 2-(spiro[2.5]octan-6-yl)ethanol. Alkoxides can be used to synthesize ethers, while sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Azide substitution, followed by reduction, provides a route to the primary amine, 2-(spiro[2.5]octan-6-yl)ethanamine. These transformations are fundamental in building more complex molecules from the this compound precursor.
Table 3: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(Spiro[2.5]octan-6-yl)ethanol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 6-(2-Methoxyethyl)spiro[2.5]octane |
| Cyanide | Sodium Cyanide (NaCN) | 3-(Spiro[2.5]octan-6-yl)propanenitrile |
| Azide | Sodium Azide (NaN₃) | 6-(2-Azidoethyl)spiro[2.5]octane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-(2-(Phenylthio)ethyl)spiro[2.5]octane |
Metal-Mediated Cross-Coupling Reactions Involving the Organobromide
Modern synthetic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The organobromide functionality in this compound can participate in such reactions. For instance, in a Kumada-type coupling, a Grignard reagent can be coupled with the alkyl bromide in the presence of a nickel or palladium catalyst. acs.org Similarly, Suzuki coupling with a boronic acid or Negishi coupling with an organozinc reagent can be employed to introduce new alkyl, alkenyl, or aryl groups at the terminus of the ethyl chain. These reactions are highly valued for their efficiency and functional group tolerance. acs.org
Table 4: Potential Metal-Mediated Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Kumada Coupling | Organomagnesium Halide (R-MgBr) | NiCl₂(dppp) | 6-(2-R-ethyl)spiro[2.5]octane |
| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Base | 6-(2-R-ethyl)spiro[2.5]octane |
| Negishi Coupling | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄ | 6-(2-R-ethyl)spiro[2.5]octane |
Functional Modifications of the Spiro[2.5]octane Core
While the bromoethyl group is the primary site of reactivity, the spiro[2.5]octane core itself can be subject to functionalization, albeit often requiring more forcing conditions or pre-functionalized starting materials.
Selective Functionalization of the Cyclohexane (B81311) Ring (e.g., related to spiro[2.5]octane-5,7-dione)
Direct functionalization of the saturated cyclohexane ring of this compound is challenging due to the presence of unactivated C-H bonds. However, insights into potential strategies can be gleaned from the chemistry of related, more activated systems such as spiro[2.5]octane-5,7-dione. wipo.intgoogle.combldpharm.com The presence of the two carbonyl groups in this dione activates the methylene (B1212753) protons at the C6 position, making them acidic and amenable to deprotonation by a base. The resulting enolate can then react with various electrophiles, allowing for alkylation, acylation, and other modifications at this position. While not directly applicable to this compound, this illustrates a general strategy where the introduction of activating groups onto the cyclohexane ring can enable its selective functionalization. Future synthetic routes towards derivatives of this compound could incorporate such activating groups to allow for further diversification of the core structure.
Reactions Involving the Cyclopropane (B1198618) Ring within the Spiro System
The three-membered cyclopropane ring in the spiro[2.5]octane system is inherently strained and susceptible to ring-opening reactions under various conditions, particularly with electrophiles and acids. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related spiro[2.5]octane derivatives.
Acid-Catalyzed Rearrangements:
Treatment of spiro[2.5]octane systems with acid can induce rearrangement to form more stable carbocyclic frameworks. For instance, the acid-catalyzed rearrangement of a spiro[4.5]dec-6-en-2-one has been shown to yield an octalone system. rsc.org By analogy, subjecting this compound to acidic conditions could lead to the protonation of the cyclopropane ring, generating a cyclopropylcarbinyl cation. This highly reactive intermediate can undergo rearrangement through C-C bond migration to relieve ring strain, potentially leading to the formation of substituted cyclohexene or bicyclo[3.2.1]octane derivatives. The specific outcome would be influenced by the reaction conditions and the directing effects of the bromoethyl group.
Electrophilic Addition and Ring-Opening:
The cyclopropane ring can act as a nucleophile and react with various electrophiles, leading to ring-opening products. For example, the reaction of C3-substituted cyclopropanes with benzeneselenenyl chloride in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) results in regio- and stereoselective ring-opening to afford butanedioate derivatives. nih.gov Similarly, it is plausible that this compound could react with electrophiles such as halogens (Br₂, I₂), mercuric acetate, or sulfenyl halides. This would likely proceed via an intermediate formed by the electrophilic attack on the cyclopropane ring, followed by capture of the resulting carbocation by a nucleophile present in the reaction mixture, leading to 1,3-disubstituted cyclohexane derivatives.
A patent describing the preparation of spiro[2.5]octane-5,7-dione mentions the ring-opening methylation of a related 6-oxa-spiro[2.5]octane-5,7-dione. google.comgoogleapis.com This suggests that the spiro-cyclopropane ring system is indeed susceptible to nucleophilic attack when activated, in this case leading to the formation of a [1-(2-oxopropyl)-cyclopropyl]-acetic acid derivative.
The following table summarizes potential ring-opening reactions of the cyclopropane ring in this compound based on analogous systems.
| Reagent/Condition | Plausible Product Type | Reaction Class | Reference for Analogy |
| Protic or Lewis Acid | Substituted Cyclohexene or Bicyclic Systems | Acid-Catalyzed Rearrangement | rsc.org |
| Electrophile (e.g., X₂, PhSeCl) | 1,3-Disubstituted Cyclohexane Derivatives | Electrophilic Ring-Opening | nih.gov |
| Nucleophilic Methylating Agent (under activation) | Ring-Opened Acetic Acid Derivative | Nucleophilic Ring-Opening | google.comgoogleapis.com |
Utilization of this compound as a Versatile Synthetic Building Block in Complex Organic Molecule Synthesis
The presence of the bromoethyl group provides a reactive handle for a variety of synthetic transformations, making this compound a potentially valuable building block for the synthesis of more complex molecules, including novel spiroheterocycles. nih.govmdpi.com
Nucleophilic Substitution Reactions:
The primary bromide of the bromoethyl group is susceptible to nucleophilic substitution (S_N2) reactions. chemguide.co.uk This allows for the introduction of a wide range of functional groups. For example, reaction with hydroxide ions would yield the corresponding alcohol, while reaction with cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. Alkoxides, thiolates, and amines could also be employed as nucleophiles to generate ethers, thioethers, and amines, respectively. These transformations provide access to a diverse array of functionalized spiro[2.5]octane derivatives.
Intramolecular Cyclization to Form Heterocycles:
The bromoethyl moiety is well-suited for intramolecular cyclization reactions to construct heterocyclic rings fused to the spiro[2.5]octane core. For instance, if the bromoethyl group is first converted to a functional group containing a nucleophilic center (e.g., an amino or hydroxyl group), subsequent intramolecular cyclization could be induced. A notable strategy involves the tandem conjugated addition/nucleophilic substitution for the formation of spirocycles. researchgate.net
Furthermore, research on the synthesis of spiroheterocycles has demonstrated that bromo-substituted precursors can undergo base-promoted cyclization to form new rings. nih.gov For example, treatment of a molecule containing both a hydroxyl group and a bromoalkyl chain with a base can lead to an intramolecular Williamson ether synthesis, forming a cyclic ether. Similarly, an appropriately positioned amine could displace the bromide to form a nitrogen-containing heterocycle. Such strategies could be applied to derivatives of this compound to construct novel and complex polycyclic systems. The synthesis of enantiomerically pure spiro[5.5]undecanes from cis-1,2-dihydrocatechol derivatives bearing tethered reactive groups highlights the utility of intramolecular cycloadditions in building complex spiro systems. nih.gov
The table below outlines some potential synthetic applications of this compound as a building block.
| Reaction Type | Reagent | Resulting Functional Group/Structure | Potential for Further Complexity | Reference for Analogy |
| Nucleophilic Substitution | OH⁻, CN⁻, OR⁻, SR⁻, NHR'R'' | Alcohol, Nitrile, Ether, Thioether, Amine | Further functional group manipulation | chemguide.co.uk |
| Intramolecular Cyclization | Base (on a derivatized substrate with an internal nucleophile) | Fused or Spiro-Heterocycle (e.g., oxolane, pyrrolidine) | Construction of polycyclic systems | researchgate.netnih.gov |
| Cross-Coupling Reactions | Organometallic reagents (e.g., Grignard, organocuprates) | Carbon-carbon bond formation | Elaboration of the side chain | General organometallic chemistry |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 2 Bromoethyl Spiro 2.5 Octane and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) skeletons of organic molecules. For 6-(2-Bromoethyl)spiro[2.5]octane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its connectivity and stereochemistry.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopropane (B1198618) and cyclohexane (B81311) rings, as well as the bromoethyl side chain. The protons of the cyclopropane ring would likely appear at higher field (lower ppm) due to their unique shielding environment. The cyclohexane ring protons would exhibit complex splitting patterns due to chair-chair interconversion, which may be resolved at low temperatures. The methylene (B1212753) protons adjacent to the bromine atom are anticipated to resonate in the downfield region, typically around 3.4-3.6 ppm, due to the deshielding effect of the halogen.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The spiro carbon, being a quaternary center, would show a characteristic signal. The carbons of the cyclopropane ring would appear at a relatively high field. The carbon atom bonded to the bromine would be significantly shifted downfield.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Cyclopropane CH₂ | 0.4 - 0.8 (m) | 10 - 15 |
| Cyclohexane CH₂ | 1.2 - 1.8 (m) | 25 - 35 |
| Cyclohexane CH | 1.9 - 2.2 (m) | 35 - 40 |
| CH₂-CH₂Br | 2.0 - 2.3 (m) | 30 - 35 |
| CH₂Br | 3.4 - 3.6 (t) | 30 - 35 |
| Spiro C | - | 35 - 45 |
Note: This is a predicted data table. m = multiplet, t = triplet.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₀H₁₇Br), HRMS would confirm the elemental composition.
The mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peaks ([M]⁺ and [M+2]⁺) would be observed, and their exact masses would allow for the unambiguous determination of the molecular formula.
Fragmentation analysis provides valuable structural information. Common fragmentation pathways for bromoalkanes involve the loss of a bromine radical (•Br) or hydrogen bromide (HBr). For this compound, key fragmentation patterns would likely include the loss of the bromoethyl side chain and characteristic cleavages of the spirocyclic ring system.
Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Fragment Ion | Possible Fragmentation Pathway |
| 216/218 | [C₁₀H₁₇Br]⁺ | Molecular Ion |
| 137 | [C₁₀H₁₇]⁺ | Loss of •Br |
| 109 | [C₈H₁₃]⁺ | Loss of C₂H₄Br |
| 81 | [C₆H₉]⁺ | Cleavage of cyclohexane ring |
Note: This is a predicted data table based on common fragmentation patterns.
Infrared (IR) Spectroscopy for Elucidation of Characteristic Functional Group Presence
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-Br bonds.
The presence of sp³ C-H bonds in the cyclopropane and cyclohexane rings would give rise to strong stretching vibrations in the region of 2850-3000 cm⁻¹. The C-H stretching of the cyclopropane ring might appear at a slightly higher frequency, around 3000-3100 cm⁻¹. The most characteristic absorption for the bromoethyl group would be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 690 and 515 cm⁻¹. nih.govlibretexts.orglibretexts.orgspectroscopyonline.comorgchemboulder.com A C-H wagging vibration for the -CH₂Br group may also be observed around 1300-1150 cm⁻¹. nih.govlibretexts.orglibretexts.orgorgchemboulder.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H (Cyclopropane) | Stretching | 3000 - 3100 | Medium-Strong |
| C-H (Cyclohexane) | Stretching | 2850 - 3000 | Strong |
| CH₂ | Scissoring/Bending | ~1450 | Medium |
| C-H (wag of -CH₂Br) | Wagging | 1300 - 1150 | Medium-Weak |
| C-Br | Stretching | 690 - 515 | Medium-Strong |
Note: This table is based on established IR correlation charts.
X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights
A hypothetical crystal structure would likely reveal the cyclohexane ring in a chair conformation to minimize steric strain. The orientation of the bromoethyl substituent, whether axial or equatorial, would be definitively determined. The analysis would also provide precise measurements of the bond lengths and angles within the strained cyclopropane ring and the spiro junction. The packing of the molecules in the crystal lattice, influenced by intermolecular interactions, could also be studied. mdpi.comnih.goveurjchem.com
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~105 |
| Z | 4 |
Note: This is a hypothetical data table based on similar organic molecules.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)
The spiro center in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as optical rotation and circular dichroism (CD), are essential for characterizing chiral compounds. wikipedia.orglibretexts.orgibzmesstechnik.demasterorganicchemistry.com
Optical rotation measures the rotation of plane-polarized light by a chiral sample. wikipedia.orglibretexts.orgibzmesstechnik.demasterorganicchemistry.com The specific rotation, [α], is a characteristic physical property of a chiral compound and can be used to determine its enantiomeric purity. A racemic mixture (equal amounts of both enantiomers) would exhibit no optical rotation.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed structural information than optical rotation and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum with theoretical calculations. For this compound, the chromophore is the C-Br bond, which would give rise to a CD signal in the UV region.
As no experimental chiroptical data is available, it is not possible to provide specific values. However, if a single enantiomer of this compound were isolated, it would be expected to be optically active.
Computational and Theoretical Investigations on 6 2 Bromoethyl Spiro 2.5 Octane
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 6-(2-Bromoethyl)spiro[2.5]octane. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels within the molecule.
Methodology: A common approach involves geometry optimization using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p) to find the lowest energy structure of the molecule. aip.org From this optimized geometry, various electronic properties can be calculated.
Key Findings: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The HOMO is primarily localized on the bromine atom and the adjacent carbon-carbon sigma bonds, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated around the C-Br antibonding orbital, marking it as the site for nucleophilic attack, which is typical for bromoalkanes.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the calculated gap would be expected to be in the typical range for saturated bromoalkanes.
Electrostatic potential maps visualize the charge distribution across the molecule. In this compound, a region of negative potential is expected around the electronegative bromine atom, while the spirocyclic carbon framework would exhibit a more neutral or slightly positive potential. This distribution governs the molecule's non-covalent interactions and points of initial contact in chemical reactions.
Interactive Data Table: Calculated Electronic Properties Below is a hypothetical table of electronic properties for this compound, as would be derived from DFT calculations.
| Property | Value | Description |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 0.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |
| Mulliken Charge on Br | -0.25 e | Partial charge on the bromine atom, indicating its electronegativity. |
| Mulliken Charge on C (spiro) | +0.05 e | Partial charge on the central spiro carbon atom. |
Molecular Dynamics Simulations for Conformational Analysis and Interconversion Pathways
The flexibility of the cyclohexane (B81311) ring and the rotational freedom of the bromoethyl side chain mean that this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time.
Methodology: MD simulations model the atomic motions of the molecule by solving Newton's equations of motion. A classical force field (e.g., AMBER, CHARMM) is used to define the potential energy of the system. The simulation is typically run for nanoseconds to observe conformational transitions, often in a simulated solvent to mimic realistic conditions.
Key Findings: The cyclohexane ring can adopt several conformations, primarily chair and boat forms. The chair conformation is generally more stable. For the 6-substituted spiro[2.5]octane, the bromoethyl group can be in either an axial or equatorial position on the cyclohexane ring. MD simulations can quantify the energy difference between these conformers and the barriers to their interconversion. The equatorial conformation is typically favored to minimize steric hindrance. nih.gov
Furthermore, the bromoethyl side chain itself has multiple rotamers due to rotation around the C-C bonds. The simulations reveal the most populated dihedral angles and the pathways for rotation, identifying the most stable arrangements of the side chain relative to the spirocyclic core. These preferred conformations are crucial as they can dictate the molecule's reactivity and how it interacts with other molecules. researchgate.netnih.gov
Interactive Data Table: Conformational Energy Profile This table presents hypothetical relative energies for the principal conformers of this compound.
| Conformer | Bromoethyl Position | Relative Energy (kcal/mol) | Population (%) |
| 1 | Equatorial (anti) | 0.00 | 75 |
| 2 | Equatorial (gauche) | 0.85 | 20 |
| 3 | Axial (anti) | 2.10 | 4 |
| 4 | Axial (gauche) | 2.90 | 1 |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Methodology: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The calculations are performed on the Boltzmann-averaged ensemble of low-energy conformers obtained from molecular dynamics or other conformational searches to provide a more accurate prediction that accounts for dynamic effects. acs.org IR vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to atomic displacements.
Key Findings: The predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to assign specific signals to each atom in the molecule. For this compound, the protons and carbons of the cyclopropane (B1198618) ring are expected to be the most shielded (lowest ppm values), while the carbon atom bonded to the bromine (Cα) would be significantly deshielded. The chemical shifts of the cyclohexane ring protons would be sensitive to their axial or equatorial positions. acs.orgdiva-portal.org
The calculated IR spectrum would show characteristic vibrational modes. A prominent C-Br stretching frequency is expected in the range of 500-600 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the sp³ hybridized carbons of the rings and the ethyl chain, as well as various bending and rocking modes.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts A hypothetical list of predicted ¹³C NMR chemical shifts for selected carbon atoms in this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Description |
| C (spiro) | 25.5 | The central spiro carbon atom. |
| C (cyclopropane) | 15.0 | Carbons in the cyclopropane ring. |
| C-6 (cyclohexane) | 40.2 | Carbon of the cyclohexane ring bearing the side chain. |
| Cα (ethyl) | 33.8 | Carbon atom directly bonded to the bromine. |
| Cβ (ethyl) | 38.1 | Carbon atom adjacent to the cyclohexane ring. |
Reaction Pathway Modeling, Transition State Analysis, and Energy Profile Determination
Theoretical modeling is a powerful tool for investigating potential chemical reactions of this compound. A plausible reaction is an intramolecular cyclization, where the bromine acts as a leaving group, leading to the formation of a new spirocyclic system.
Methodology: The reaction pathway can be modeled using DFT calculations to locate the structures of the reactant, transition state(s), intermediates, and the final product. nih.gov Transition state searching algorithms are used to find the saddle point on the potential energy surface that connects the reactant and product. The vibrational frequencies are calculated for each stationary point to confirm its nature (a minimum has all real frequencies, while a transition state has exactly one imaginary frequency). researchgate.net
Key Findings: For an intramolecular substitution reaction, the bromoethyl side chain would need to adopt a specific conformation to allow the nucleophilic attack of a carbanion (formed by deprotonation of the cyclohexane ring) or another nucleophilic center onto the carbon bearing the bromine. The calculations would reveal the structure of the transition state, showing the partially formed and partially broken bonds.
Interactive Data Table: Calculated Energy Profile for Intramolecular Cyclization This table outlines a hypothetical energy profile for a proposed intramolecular cyclization reaction.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.00 |
| Transition State | Structure with partially formed C-C bond and partially broken C-Br bond | +25.5 |
| Product | Fused tricyclic spiro compound | -10.2 |
Applications of 6 2 Bromoethyl Spiro 2.5 Octane in Specialized Organic Synthesis
As a Key Precursor in the Total Synthesis of Spirocyclic Natural Products
The spiro[2.5]octane skeleton is a recurring motif in a number of natural products, and the total synthesis of these complex molecules often requires innovative synthetic strategies. tandfonline.combenthamdirect.com While no natural product has been reported to contain the precise 6-(2-bromoethyl)spiro[2.5]octane structure, the functionalized nature of this compound makes it a hypothetical key precursor for accessing various spirocyclic natural product analogs.
The bromoethyl group serves as a versatile chemical handle for a variety of transformations. For instance, it can undergo nucleophilic substitution reactions to introduce a wide range of functional groups. This versatility would allow for the elaboration of the spiro[2.5]octane core into more complex structures. A hypothetical synthetic sequence could involve the initial construction of a functionalized spiro[2.5]octane derivative, such as spiro[2.5]octane-6-carboxylic acid, which can be synthesized from 1,3-cyclohexanedione. google.com Subsequent reduction and bromination steps could then lead to the desired this compound.
The following table outlines a prospective synthetic route to natural product analogs starting from this compound.
| Reaction Type | Reagent/Conditions | Resulting Functional Group | Potential Natural Product Analog Class |
| Nucleophilic Substitution | NaN3, then H2/Pd | Amine | Spiro-alkaloids |
| Nucleophilic Substitution | NaCN, then H3O+ | Carboxylic Acid | Spiro-lactones |
| Elimination | Strong, non-nucleophilic base | Vinyl group | Terpenoid-like structures |
| Grignard Formation | Mg, then electrophile | Extended carbon chain | Complex spirocyclic systems |
This table is interactive. Click on the reaction types to see more details.
In the Design and Development of Novel Organic Materials and Molecular Scaffolds
The rigid three-dimensional structure of spirocycles is highly desirable for the creation of novel organic materials and molecular scaffolds. bldpharm.comnih.gov The defined orientation of substituents on the spiro[2.5]octane framework can lead to materials with specific and predictable properties. The introduction of a bromoethyl group provides a reactive site for polymerization or for grafting onto surfaces, opening avenues for the development of new polymers, liquid crystals, or functionalized materials.
The spiro[2.5]octane core itself imparts a high degree of sp3 character, which can improve properties such as solubility and metabolic stability in medicinal chemistry contexts. bldpharm.com In materials science, this sp3-rich nature can lead to less planar and more structurally diverse materials.
The potential applications in materials science are summarized in the table below.
| Material Type | Role of this compound | Potential Properties |
| Polymers | Monomer unit | Enhanced thermal stability, specific optical properties |
| Liquid Crystals | Core scaffold | Novel mesophase behavior |
| Functionalized Surfaces | Anchoring group | Tailored surface properties for sensing or catalysis |
| Fragment-Based Drug Discovery | 3D fragment | Access to novel chemical space nih.govresearchgate.net |
This table is interactive. Click on the material types to explore further.
As a Chemical Probe for Investigating Fundamental Mechanistic Principles in Organic Chemistry
The unique steric and electronic properties of the spiro[2.5]octane system, combined with the reactivity of the bromoethyl group, make this compound an interesting candidate for use as a chemical probe in mechanistic studies. The fixed orientation of the cyclopropane (B1198618) and cyclohexane (B81311) rings can influence the stereochemical outcome of reactions occurring at the bromoethyl side chain.
For example, studying the rates and products of elimination reactions (E2) of this compound could provide insights into the conformational preferences of the transition state. The anti-periplanar arrangement required for E2 elimination is influenced by the rigid spirocyclic framework. libretexts.orglibretexts.orgmasterorganicchemistry.com Similarly, investigating nucleophilic substitution reactions (SN2) could reveal how the spirocyclic structure affects the accessibility of the electrophilic carbon.
The table below outlines potential mechanistic studies where this compound could be a valuable tool.
| Mechanistic Study | Investigated Principle | Expected Insights |
| E2 Elimination | Stereoelectronic effects in elimination reactions | Influence of a spiro-fused cyclopropane on the stereochemical course of the reaction. |
| SN2 Substitution | Steric hindrance in substitution reactions | Probing the steric accessibility of the reaction center adjacent to the spirocycle. |
| Radical Reactions | Neighboring group participation | Potential for the cyclopropane ring to participate in radical stabilization or rearrangement. |
| Intramolecular Cyclization | Ring-closing reactions | Formation of novel tricyclic systems and investigation of the factors controlling cyclization. |
This table is interactive. Click on the mechanistic studies for more information.
Future Research Directions and Unexplored Avenues for 6 2 Bromoethyl Spiro 2.5 Octane
Development of More Efficient, Sustainable, and Green Synthetic Routes
The pursuit of environmentally benign and resource-efficient synthetic methodologies is a cornerstone of modern chemical research. Future efforts in the synthesis of 6-(2-Bromoethyl)spiro[2.5]octane and its analogs will undoubtedly be guided by the principles of green chemistry.
Current synthetic approaches to spirocycles often involve multi-step sequences that may utilize hazardous reagents and generate significant waste. mdpi.com The development of greener alternatives is paramount. Research in this area could focus on several key strategies:
Multicomponent Domino Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially without the need for isolating intermediates can significantly improve efficiency. nih.govnih.gov A potential multicomponent approach for this compound could involve the reaction of a suitable cyclohexanone (B45756) precursor, a cyclopropanating agent, and a reagent to introduce the bromoethyl side chain in a single, atom-economical process.
Catalyst-Free and Metal-Free Reactions: The use of heavy metal catalysts, while effective, can lead to product contamination and environmental concerns. Exploring catalyst-free conditions, potentially initiated by microwave irradiation or sonication, offers a cleaner alternative. utrgv.edutandfonline.comnih.gov
Use of Greener Solvents and Catalysts: Replacing traditional volatile organic solvents with water, ethanol, or ionic liquids can drastically reduce the environmental impact of a synthesis. nih.govutrgv.edu Furthermore, the use of organocatalysts or biocatalysts could provide highly selective and sustainable routes. tandfonline.comchemrxiv.org
| Green Synthesis Strategy | Potential Application for this compound | Anticipated Advantages |
| Microwave-Assisted Synthesis | Acceleration of cyclopropanation and functionalization steps. | Reduced reaction times, higher yields, and potentially solvent-free conditions. utrgv.edu |
| Ultrasonic Irradiation | Promotion of reactions through acoustic cavitation. | Enhanced reaction rates and yields, often under milder conditions. tandfonline.com |
| Ionic Liquid Catalysis | Use as both a solvent and a catalyst to promote the reaction. | Good yields, potential for catalyst recycling, and low volatility. mdpi.comnih.gov |
| Biocatalysis | Enzymatic cyclopropanation or stereoselective introduction of the side chain. | High stereoselectivity, mild reaction conditions, and use of renewable resources. chemrxiv.org |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The strained cyclopropane (B1198618) ring and the presence of a reactive bromoethyl group in this compound suggest a rich and potentially underexplored reactivity profile. Future research should aim to uncover novel chemical transformations of this scaffold.
The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, which can be a powerful tool for constructing more complex molecular architectures. rsc.orgnih.gov The bromoethyl side chain provides a handle for a wide range of nucleophilic substitution and elimination reactions. The interplay between these two reactive sites could lead to unprecedented chemical transformations.
Key areas for exploration include:
Tandem Reactions: Designing reactions where the initial transformation of the bromoethyl group triggers a subsequent rearrangement or ring-opening of the spirocyclic core.
Radical Reactions: Investigating the behavior of this compound under radical conditions could lead to novel C-C and C-heteroatom bond formations.
Photoredox Catalysis: The use of visible light and a photocatalyst could enable unique transformations that are not accessible through traditional thermal methods, such as the generation of radical intermediates for subsequent cyclization or functionalization. acs.org
| Reaction Type | Potential Transformation of this compound | Potential Products |
| Nucleophilic Substitution | Reaction of the bromoethyl group with various nucleophiles (e.g., azides, cyanides, thiols). | Functionalized spiro[2.5]octane derivatives with diverse side chains. |
| Ring-Opening Reactions | Acid- or metal-catalyzed opening of the cyclopropane ring. | Substituted cyclohexyl or cyclopentyl derivatives with complex stereochemistry. nih.gov |
| Intramolecular Cyclization | Cyclization of a derivative where the side chain contains a nucleophile. | Fused or bridged polycyclic systems. |
| Dearomatizing Spirocyclizations | Use in reactions with aromatic precursors to generate more complex spirocycles. mdpi.com | Polycyclic spiro compounds with potential biological activity. |
Investigation of Advanced Stereochemical Control in Reactions Involving the Spiro[2.5]octane Core
The spiro[2.5]octane scaffold possesses multiple stereocenters, and the control of stereochemistry during its synthesis and subsequent reactions is a critical challenge and a significant area for future research. The development of asymmetric catalytic methods is essential for accessing enantiomerically pure spiro compounds, which is often crucial for their biological activity. acs.orgacs.orgnih.gov
Future research should focus on:
Asymmetric Catalysis: The application of chiral catalysts, including transition metal complexes and organocatalysts, to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of this compound. acs.orgnih.govnih.govfrontiersin.org
Chiral Auxiliaries: The use of chiral auxiliaries to direct the stereochemical outcome of reactions, followed by their subsequent removal.
Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. chemrxiv.org
Stereodivergent Synthesis: Developing synthetic routes that can selectively produce any desired stereoisomer of a product from a common starting material by simply changing the catalyst or reaction conditions. chemrxiv.org
A study on the methylenation of (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide demonstrated stereoselective formation of spiro[2.5]octanones, highlighting the potential for achieving high stereochemical control in the synthesis of related structures. researchgate.net
Computational Design and Discovery of Functionalized Analogues with Predicted Reactivity Profiles
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reactivity, thereby guiding experimental efforts. researchgate.netnih.gov For this compound, computational methods can be employed to:
Predict Reactivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of potential reactions. cam.ac.uk This can help in identifying promising new transformations and optimizing reaction conditions.
Design Novel Analogues: In silico screening of virtual libraries of functionalized this compound analogues can identify derivatives with desirable electronic and steric properties for specific applications.
Understand Structure-Activity Relationships: Computational modeling can help to elucidate the relationship between the three-dimensional structure of spiro compounds and their biological activity, aiding in the design of more potent and selective drug candidates. researchgate.netbohrium.com
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of reaction energies and transition state structures. | Prediction of the most likely reaction pathways and product distributions. cam.ac.uk |
| Molecular Dynamics (MD) | Simulation of the conformational behavior of the molecule. | Understanding of the flexibility and preferred conformations of the spirocyclic system. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Design of new analogues with improved potency and selectivity. researchgate.net |
| Virtual Screening | Docking of virtual libraries of analogues into protein binding sites. | Identification of potential drug candidates with high binding affinity. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
